molecular formula C20H20FN3O2 B6452280 3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indole CAS No. 2549054-45-5

3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indole

Cat. No.: B6452280
CAS No.: 2549054-45-5
M. Wt: 353.4 g/mol
InChI Key: LWSOXNQEOUHCSB-UHFFFAOYSA-N
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Description

The compound 3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indole is a complex organic molecule that combines various functional groups, including pyridine, pyrrolidine, and indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indole can be approached through a multi-step reaction sequence. The process generally involves the preparation of intermediate compounds, which are then combined to form the final product. Each step requires careful control of reaction conditions to achieve the desired purity and yield.

  • Step 1 Synthesis of the Pyrrolidine Intermediate: : The preparation begins with the formation of the pyrrolidine moiety. This can be achieved by reacting a pyrrolidine precursor with an appropriate fluorinated pyridine derivative.

  • Step 2 Formation of the Indole Core: : The indole ring is synthesized separately, often through Fischer indole synthesis, involving the cyclization of phenylhydrazine with an aldehyde or ketone.

  • Step 3 Coupling Reactions: : The pyrrolidine and indole intermediates are then coupled together through a series of nucleophilic substitution reactions, facilitated by coupling reagents such as EDC or DCC.

  • Step 4 Final Product Formation: : The final step involves the formation of the carbonyl link between the pyrrolidine and indole units, creating the complete compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve large-scale reactors, advanced purification techniques like chromatography, and rigorous quality control processes to ensure consistent production of high-purity material. Optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, is crucial for industrial efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at the indole or pyrrolidine moieties, typically using oxidizing agents like PCC or KMnO₄.

  • Reduction: : Reduction can occur at the pyridine ring, often using reagents like lithium aluminum hydride (LiAlH₄).

  • Substitution: : The presence of the fluorine atom in the pyridine ring makes it a potential site for nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

  • Oxidizing Agents: : PCC, KMnO₄, Na₂Cr₂O₇.

  • Reducing Agents: : LiAlH₄, NaBH₄, Pd/C under hydrogen atmosphere.

  • Nucleophiles: : Sodium methoxide, potassium cyanide.

Major Products Formed

The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield various indole-quinones, while reduction could produce reduced pyridine derivatives.

Scientific Research Applications

The compound 3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indole has significant potential in various research fields due to its structural complexity and reactivity.

  • Biology: : Its structure suggests possible interactions with biological targets, making it a candidate for the study of enzyme inhibition, receptor binding, and protein-ligand interactions.

  • Medicine: : The compound could serve as a lead compound in drug discovery programs, particularly in the development of novel pharmaceuticals for treating diseases such as cancer, inflammation, or neurological disorders.

  • Industry: : In an industrial context, it can be utilized in the synthesis of advanced materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indole depends on its interaction with molecular targets in biological systems.

  • Molecular Targets: : Potential targets include enzymes such as kinases or proteases, which play critical roles in cellular signaling and metabolism.

  • Pathways Involved: : The compound might inhibit specific pathways by binding to active sites or allosteric sites on target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Other Compounds

  • Structural Uniqueness: : Compared to similar compounds, the presence of the 5-fluoropyridin-2-yl group distinguishes it, potentially enhancing its binding affinity or specificity for certain targets.

  • Reactivity: : Its chemical reactivity might differ significantly from non-fluorinated analogs, offering unique pathways for chemical modification and functionalization.

Similar Compounds

  • 3-(3-{[(2-pyridinyl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indole: : Similar but lacks the fluorine atom, which might alter its reactivity and biological activity.

  • 3-(3-{[(5-chloropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indole: : Contains a chlorine atom instead of fluorine, potentially leading to different physicochemical properties and reactivity.

Hope this gives you a thorough overview of the compound and its various aspects. Anything specific you'd like to dive deeper into?

Properties

IUPAC Name

[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-(1-methylindol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-23-12-17(16-4-2-3-5-18(16)23)20(25)24-9-8-14(11-24)13-26-19-7-6-15(21)10-22-19/h2-7,10,12,14H,8-9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSOXNQEOUHCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCC(C3)COC4=NC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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